molecular formula C15H20N2O3 B1313481 Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate CAS No. 61155-09-7

Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate

Cat. No. B1313481
M. Wt: 276.33 g/mol
InChI Key: OTSGJEXXHXNHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07442694B2

Procedure details

Lithium aluminum hydride (4.6 grams, 120 mmol) was slowly added to a solution of (1-benzyl-3-oxo-piperazin-2-yl)-acetic acid ethyl ester (11 g, 40 mmol) in THF (150 mL) at 0° C. The mixture was allowed to stir for 18 h while warming to RT. The mixture was placed in and ice/water bath and additional lithium aluminum hydride (3.0 g, 80 mmol) was added. The mixture was allowed to stir for 20 h while warming to RT. 1 N NaOH was added until all of the LAH was consumed resulting in a white solid. The mixture was filtered through a pad of celite, washing with additional THF (50 mL). The filtrate was concentrated in vacuo to give 8 g (90%) of the title compound as an oil: APCI MS m/z 221.2 (M+1).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:9][C:10](=O)[CH2:11][CH:12]1[C:17](=O)[NH:16][CH2:15][CH2:14][N:13]1[CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)C.[OH-].[Na+]>C1COCC1>[CH2:19]([N:13]1[CH2:14][CH2:15][NH:16][CH2:17][CH:12]1[CH2:11][CH2:10][OH:9])[C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1 |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
11 g
Type
reactant
Smiles
C(C)OC(CC1N(CCNC1=O)CC1=CC=CC=C1)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for 20 h
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
while warming to RT
CUSTOM
Type
CUSTOM
Details
was consumed
CUSTOM
Type
CUSTOM
Details
resulting in a white solid
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of celite
WASH
Type
WASH
Details
washing with additional THF (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(CNCC1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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